REACTION_CXSMILES
|
Cl.[C:2]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11](=[O:13])[CH3:12])=[C:6]([F:14])[CH:5]=1)#N.C([O:17]CC)C>>[F:14][C:6]1[CH:5]=[C:4]([CH:2]=[O:17])[CH:9]=[CH:8][C:7]=1[NH:10][C:11](=[O:13])[CH3:12]
|
Name
|
Stannous chloride
|
Quantity
|
17.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC(=C(C=C1)NC(C)=O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
to homogenize the two layers
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was bubbled in until the solid
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
ADDITION
|
Details
|
Anhydrous methylene chloride (100 mL) was added via cannula
|
Type
|
STIRRING
|
Details
|
the solution was stirred for an additional 0.5 h while a continuous stream of dry HCl gas
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
was bubbled through the solution
|
Type
|
CUSTOM
|
Details
|
During this time a sticky, yellow solid formed which
|
Type
|
CUSTOM
|
Details
|
eventually crystallized
|
Type
|
WAIT
|
Details
|
The reaction mixture was left
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with methylene chloride (100 mL)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous potassium carbonate (essential for purity of the product)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)C=O)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 57.7 mmol | |
AMOUNT: MASS | 10.5 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |